Trimethylsilyl (6R,7R)-3-(((5-Methyl-1,3,4-thiadiazol-2-yl)thio)methyl)-8-oxo-7-((trimethylsilyl)amino)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Description
Trimethylsilyl (6R,7R)-3-(((5-Methyl-1,3,4-thiadiazol-2-yl)thio)methyl)-8-oxo-7-((trimethylsilyl)amino)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate (CAS 56097-57-5) is a cephalosporin derivative featuring two trimethylsilyl (TMS) groups. Its molecular formula is C₁₇H₂₈N₄O₃S₃Si₂, with a molecular weight of 488.795 g/mol . The compound’s structure includes:
- A bicyclic β-lactam core (5-thia-1-azabicyclo[4.2.0]oct-2-ene), characteristic of cephalosporins.
- A 5-methyl-1,3,4-thiadiazol-2-ylthio substituent at position 3, which is known to enhance β-lactamase resistance in related antibiotics .
The TMS groups may reduce aqueous solubility but enhance membrane permeability and resistance to enzymatic hydrolysis compared to non-silylated analogs .
Properties
Molecular Formula |
C17H28N4O3S3Si2 |
|---|---|
Molecular Weight |
488.8 g/mol |
IUPAC Name |
trimethylsilyl (6R,7R)-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-8-oxo-7-(trimethylsilylamino)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C17H28N4O3S3Si2/c1-10-18-19-17(27-10)26-9-11-8-25-15-12(20-28(2,3)4)14(22)21(15)13(11)16(23)24-29(5,6)7/h12,15,20H,8-9H2,1-7H3/t12-,15-/m1/s1 |
InChI Key |
HJRTUUHMIPDAFK-IUODEOHRSA-N |
Isomeric SMILES |
CC1=NN=C(S1)SCC2=C(N3[C@@H]([C@@H](C3=O)N[Si](C)(C)C)SC2)C(=O)O[Si](C)(C)C |
Canonical SMILES |
CC1=NN=C(S1)SCC2=C(N3C(C(C3=O)N[Si](C)(C)C)SC2)C(=O)O[Si](C)(C)C |
Origin of Product |
United States |
Preparation Methods
Overview
The preparation of this compound involves multiple synthetic steps typical for cephalosporin derivatives, including:
- Construction of the bicyclic β-lactam core.
- Introduction of the 5-methyl-1,3,4-thiadiazol-2-yl thio substituent at the 3-position.
- Protection of amino and carboxyl groups with trimethylsilyl groups to enhance stability and modulate reactivity.
The literature and patent sources reveal that the synthesis is generally convergent, starting from known cephalosporin intermediates and employing selective silylation and substitution reactions.
Key Synthetic Steps
| Step No. | Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Synthesis of the bicyclic 5-thia-1-azabicyclo[4.2.0]oct-2-ene core with an amino group at C7 | Starting from 7-amino cephalosporanic acid or related intermediates | The (6R,7R) stereochemistry is controlled during this stage |
| 2 | Introduction of the 5-methyl-1,3,4-thiadiazol-2-yl thio substituent at the 3-position via substitution | Reaction of 3-chloromethyl or 3-bromomethyl intermediate with 5-methyl-1,3,4-thiadiazol-2-thiol | Thiol substitution under mild base conditions to preserve β-lactam integrity |
| 3 | Protection of the 7-amino group with trimethylsilyl group | Use of trimethylsilyl chloride (TMSCl) or equivalent silylating agent | Requires anhydrous conditions to avoid hydrolysis |
| 4 | Esterification of the carboxylic acid group with trimethylsilyl to form the trimethylsilyl carboxylate | Reaction with TMSCl or trimethylsilyl triflate in presence of base | Protects the acid functionality, improving compound stability and solubility |
Detailed Synthetic Route
Starting Material Preparation:
The synthesis typically begins with a cephalosporin core such as 7-amino-3-chloromethyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, which is commercially available or prepared by established β-lactam synthetic methods.Thiadiazolylthio Substitution:
The 3-chloromethyl group undergoes nucleophilic substitution with 5-methyl-1,3,4-thiadiazol-2-thiol under mild basic conditions (e.g., triethylamine or sodium hydride in an aprotic solvent like DMF or THF), yielding the 3-(((5-methyl-1,3,4-thiadiazol-2-yl)thio)methyl) derivative.Trimethylsilyl Protection of the 7-Amino Group:
The free amino group at C7 is converted to the trimethylsilyl amine by reaction with trimethylsilyl chloride in anhydrous conditions, often using a base such as imidazole or pyridine to scavenge HCl.Trimethylsilyl Ester Formation:
The carboxylic acid group is esterified with trimethylsilyl chloride or trimethylsilyl triflate, typically in the presence of a base like triethylamine, to yield the trimethylsilyl ester.Purification:
The final compound is purified by chromatographic techniques such as silica gel column chromatography or preparative HPLC, ensuring a purity of ≥95% as confirmed by analytical methods (HPLC, NMR).
Reaction Scheme Summary
| Step | Reaction Type | Starting Material | Product | Key Reagents/Conditions |
|---|---|---|---|---|
| 1 | β-Lactam core synthesis | 7-amino cephalosporanic acid or precursor | 7-amino-3-chloromethyl cephalosporin intermediate | Established β-lactam synthesis protocols |
| 2 | Nucleophilic substitution | 3-chloromethyl intermediate + 5-methyl-thiadiazol-2-thiol | 3-(((5-methyl-1,3,4-thiadiazol-2-yl)thio)methyl) derivative | Base (e.g., NaH), solvent (DMF, THF) |
| 3 | Amino protection | Free 7-amino derivative | 7-(trimethylsilyl)amino derivative | TMSCl, base (imidazole/pyridine), anhydrous |
| 4 | Carboxyl protection | Free carboxylic acid derivative | Trimethylsilyl ester derivative | TMSCl or TMS triflate, base (Et3N) |
Research Findings and Data from Literature
The stereochemical integrity at C6 and C7 (6R,7R configuration) is preserved throughout the synthetic sequence by using stereospecific intermediates and mild reaction conditions, as reported in patent US10532058B2 and related cephalosporin synthesis literature.
The use of trimethylsilyl groups as protecting groups is strategic, as they provide enhanced lipophilicity and stability for intermediate handling and final compound formulation.
The thiadiazolylthio substitution at C3 is critical for the biological activity of the compound, and the substitution reaction conditions are optimized to avoid β-lactam ring opening, typically employing mild bases and aprotic solvents.
Purity of the final compound is routinely confirmed to be ≥95% by chromatographic and spectroscopic methods, ensuring suitability for further pharmaceutical development.
Summary Table of Preparation Methods
| Aspect | Details |
|---|---|
| Starting Materials | 7-amino cephalosporanic acid derivatives, 5-methyl-1,3,4-thiadiazol-2-thiol |
| Key Reactions | Nucleophilic substitution, silylation of amino and carboxyl groups |
| Protecting Groups | Trimethylsilyl groups for amino and carboxylate functionalities |
| Reaction Conditions | Mild bases (NaH, Et3N), anhydrous solvents (DMF, THF), controlled temperature |
| Purification Methods | Silica gel chromatography, preparative HPLC |
| Stereochemical Control | Maintained by use of stereospecific intermediates and mild reaction conditions |
| Final Purity | ≥95% |
Chemical Reactions Analysis
Types of Reactions
Trimethylsilyl (6R,7R)-3-(((5-Methyl-1,3,4-thiadiazol-2-yl)thio)methyl)-8-oxo-7-((trimethylsilyl)amino)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The thiadiazole and thioether groups can be oxidized to form sulfoxides and sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The trimethylsilyl groups can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under mild conditions to prevent degradation of the compound.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, which can be further utilized in organic synthesis.
Scientific Research Applications
Trimethylsilyl (6R,7R)-3-(((5-Methyl-1,3,4-thiadiazol-2-yl)thio)methyl)-8-oxo-7-((trimethylsilyl)amino)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel antibiotics.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Trimethylsilyl (6R,7R)-3-(((5-Methyl-1,3,4-thiadiazol-2-yl)thio)methyl)-8-oxo-7-((trimethylsilyl)amino)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The pathways involved include inhibition of bacterial cell wall synthesis and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Key Findings:
Trimethylsilyl groups differentiate the target compound from analogs like cefazolin (tetrazole at C-7) and cefazedone (dichloropyridylacetamido at C-7). These groups likely improve metabolic stability but may reduce solubility .
Antibacterial Spectrum :
- Cefazedone exhibits potent activity against Gram-positive bacteria (e.g., S. aureus) and moderate activity against Enterobacteriaceae (e.g., E. coli), attributed to its thiadiazolylthio and pyridylacetamido groups .
- The target compound’s TMS groups may alter pharmacokinetics (e.g., prolonged half-life) but require empirical validation .
Stability and Formulation: Silyl-protected cephalosporins, like the target compound, resist hydrolysis by esterases and β-lactamases more effectively than non-silylated derivatives . Pseudopolymorphism observed in similar cephalosporins (e.g., E1040) highlights the importance of solid-state characterization for formulation .
Research Implications
- Synthetic Challenges : The TMS groups necessitate specialized deprotection strategies, as seen in enzymatic methods for allylic alcohol deprotection in cephalosporins .
- Biological Testing : Comparative studies with cefazolin and cefazedone are critical to evaluate the trade-offs between lipophilicity, solubility, and antimicrobial efficacy.
- Clinical Potential: While the TMS groups may enhance stability, their impact on renal clearance and toxicity profiles requires investigation.
Biological Activity
Trimethylsilyl (6R,7R)-3-(((5-Methyl-1,3,4-thiadiazol-2-yl)thio)methyl)-8-oxo-7-((trimethylsilyl)amino)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate is a complex organic compound that has garnered attention for its significant biological activity, particularly in antimicrobial applications. This article explores the biological properties of this compound, its synthesis methods, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula C14H20N4O3S3Si and a molecular weight of 416.60 g/mol. Its structure includes a bicyclic framework that incorporates sulfur and nitrogen atoms, contributing to its biological activity. The presence of a trimethylsilyl group enhances its solubility and stability, making it suitable for medicinal chemistry applications.
Antimicrobial Activity
Mechanism of Action:
The compound exhibits notable antimicrobial properties attributed to the thiadiazole moiety, which is recognized for its antibacterial effects. Research indicates that compounds with similar structures have demonstrated efficacy against various bacterial strains, suggesting that this compound may possess a broad spectrum of biological effects .
Case Studies:
- Antibacterial Effects: A study highlighted the effectiveness of thiadiazole derivatives against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The presence of halogen substituents in similar compounds has been shown to enhance antibacterial activity .
- Antifungal Properties: Compounds structurally related to Trimethylsilyl (6R,7R)-3 have exhibited antifungal activity against pathogens like Candida albicans and Aspergillus niger, with significant inhibition rates reported in various tests .
Structure-Activity Relationship (SAR)
The biological activity of thiadiazole-containing compounds often correlates with their structural features. For instance, variations in substituents on the thiadiazole ring can influence antimicrobial potency. The following table summarizes some related compounds and their similarities to Trimethylsilyl (6R,7R)-3:
| Compound Name | CAS Number | Similarity |
|---|---|---|
| (6R,7S)-7-Amino-(hydroxymethyl)-8-o -5-thia -1 -azabicyclo[4.2.0]oct -2 -ene -2 -carboxylic acid | 15690–38–7 | 0.73 |
| Sodium (6R,7R)-3-(1,3,4-Thiadiazol - 2-yldithio)methyl]-7-(N-tetrazol-acetamido)-8-o -5-thia -1 -azabicyclo[4.2.0]oct -2 -ene -2-carboxylate | 41136–22–5 | 0.81 |
| 7-Amino-(methyl)-8-o -5-thia -1 -azabicyclo[4.2.0]oct -2 -ene -2-carboxylic acid | 26395–99–3 | 0.73 |
Synthesis Methods
The synthesis of this compound typically involves multi-step synthetic routes that require optimization to achieve high yields and purity. The general synthetic pathway includes:
- Formation of the Bicyclic Structure: Initial reactions focus on creating the bicyclic framework.
- Introduction of Functional Groups: Subsequent steps involve adding the thiadiazole moiety and other functional groups.
- Final Modifications: The trimethylsilyl group is introduced to enhance solubility and stability.
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing this compound while preserving stereochemical integrity?
- Methodological Answer : Synthesis requires careful selection of protecting groups and reaction solvents. For example, enzymatic deprotection using Candida antarctica lipase B can selectively remove ester groups under mild conditions (pH 7.0, 25°C), preserving the β-lactam core . Trimethylsilyl (TMS) groups are sensitive to hydrolysis; thus, anhydrous solvents like THF or DMF are preferred. Monitor reaction progress via HPLC with a C18 column (mobile phase: 0.1% TFA in acetonitrile/water gradient) to track intermediates .
Q. How can researchers characterize the purity and structural identity of this compound?
- Methodological Answer : Use a combination of:
- NMR : - and -NMR to confirm the presence of TMS groups (δ ~0.1 ppm for ) and thiadiazole protons (δ ~7.5–8.5 ppm) .
- HPLC-MS : Electrospray ionization (ESI) in positive ion mode to detect molecular ions ([M+H]) and verify purity (>95%) .
- FTIR : Peaks at 1770–1780 cm for β-lactam carbonyl and 1250–1260 cm for TMS-Si-C stretches .
Q. What stability challenges arise during storage, and how can they be mitigated?
- Methodological Answer : The compound is hygroscopic and prone to β-lactam ring hydrolysis. Store at -20°C in anhydrous DMSO or under nitrogen. Degradation products include:
- Impurity A : Hydrolyzed β-lactam (detected via HPLC retention time shift from 12.3 to 9.8 minutes) .
- Impurity B : Thiadiazole-thiol adduct (identified by LC-MS with m/z 178.21 [M+H]) .
Q. How can researchers assess the compound’s bioactivity against Gram-negative bacteria?
- Methodological Answer : Use in vitro MIC assays with Escherichia coli (ATCC 25922) and Klebsiella pneumoniae (ATCC 700603). Prepare serial dilutions in Mueller-Hinton broth (CLSI guidelines). Compare activity to cefazolin (positive control) and CENTA (fluorogenic β-lactamase substrate) .
Advanced Research Questions
Q. What are the dominant degradation pathways under physiological conditions, and how do they impact pharmacological activity?
- Methodological Answer : Degradation occurs via:
- Pathway 1 : Hydrolysis of the β-lactam ring (pH-dependent, accelerated at pH >7.4).
- Pathway 2 : Thiadiazole-thiol oxidation (detected via LC-MS/MS with m/z 454.51 → 178.21 transition) .
- Impact : Loss of antibacterial activity correlates with β-lactam ring opening (IC increases from 2 µM to >50 µM) .
Q. How do stereochemical variations at C6 and C7 affect antibacterial potency?
- Methodological Answer : Compare (6R,7R) and (6S,7S) diastereomers using molecular docking (PDB: 1BTL for penicillin-binding proteins). The (6R,7R) configuration enhances binding affinity (ΔG = -9.2 kcal/mol vs. -6.5 kcal/mol for S,S) due to optimal spatial alignment with the active site .
Q. What computational methods are effective for predicting structure-activity relationships (SAR) of thiadiazole-modified cephalosporins?
- Methodological Answer : Perform QSAR modeling using descriptors like logP, polar surface area, and H-bond donors. Thiadiazole substitution at C3 increases lipophilicity (logP from 1.2 to 2.8), improving membrane permeability but reducing aqueous solubility .
Q. How can researchers resolve contradictory data on the compound’s efficacy in in vivo models?
- Methodological Answer : Address variability via:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

